{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid
Description
Chemical Nomenclature and Identification
The compound {methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid is a sulfonamide derivative characterized by a benzoxazole core fused to a sulfonylaminoacetic acid functional group. Its systematic nomenclature and structural descriptors are critical for unambiguous identification in chemical databases and research literature.
Systematic Nomenclature
Structural Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC(=O)O)OC1=O |
| InChI Key | ASNQSIBASOFEOP-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₁₂N₂O₆S |
| Molecular Weight | 300.29 g/mol |
Structural Analysis
The molecule consists of three distinct moieties:
- Benzoxazole Core : A fused bicyclic system comprising a benzene ring fused to an oxazole ring. The oxazole ring is substituted with a methyl group at position 3 and a ketone at position 2.
- Sulfonamide Linkage : A sulfonyl group (-SO₂-) bridges the benzoxazole core to a methylaminoacetic acid side chain.
- Acetic Acid Side Chain : A carboxylic acid functional group (-COOH) attached to a methyl-substituted amine.
Key Structural Descriptors
This compound is cataloged in major chemical databases, including PubChem (CID 25219618), ChEBI , and ChemSpider , with consistent structural validation across sources. Its synthetic relevance is highlighted in proteomics research and as a precursor for bioactive molecules.
Properties
IUPAC Name |
2-[methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c1-12(6-10(14)15)20(17,18)7-3-4-8-9(5-7)19-11(16)13(8)2/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNQSIBASOFEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzoxazole Core
The benzoxazole ring system is generally synthesized through cyclization reactions involving o-aminophenols and carboxylic acids or their derivatives. For this compound:
- Starting Material: 3-methyl-o-aminophenol is reacted with a suitable carboxylic acid derivative (e.g., methyl oxalyl chloride) under acidic or dehydrating conditions.
- Cyclization Conditions:
- Solvent: Acetonitrile or toluene
- Catalyst: Polyphosphoric acid (PPA) or Lewis acids like zinc chloride
- Temperature: 80–120°C
This reaction yields 3-methyl-2-oxo-2,3-dihydrobenzoxazole , which serves as the core structure for further derivatization.
Sulfonamide Functionalization
To introduce the sulfonamide group at the 6-position of the benzoxazole ring:
- Reagents: A sulfonyl chloride derivative (e.g., p-toluenesulfonyl chloride) is used.
- Reaction Conditions:
- Base: Triethylamine or pyridine to neutralize HCl formed during the reaction.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25°C
This step results in the formation of 6-sulfonyl-substituted benzoxazole .
Aminoacetic Acid Derivatization
The final step involves coupling the sulfonamide-functionalized benzoxazole with an aminoacetic acid derivative:
- Reagents: Glycine methyl ester hydrochloride or its derivatives.
- Coupling Agent: Carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC).
- Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Catalyst: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)
- Temperature: Room temperature to 50°C
The product is then hydrolyzed under mild acidic conditions to yield the free aminoacetic acid derivative.
Reaction Summary Table
| Step | Reaction Type | Reagents & Catalysts | Conditions | Product |
|---|---|---|---|---|
| 1 | Benzoxazole core formation | 3-methyl-o-aminophenol, methyl oxalyl chloride | PPA, 80–120°C | 3-methyl-benzoxazole |
| 2 | Sulfonamide functionalization | Sulfonyl chloride, triethylamine | DCM/THF, 0–25°C | Sulfonamide-functionalized benzoxazole |
| 3 | Aminoacetic acid coupling | Glycine methyl ester, DCC, HOBt | DMF/DCM, RT–50°C | Final product |
Analytical Considerations
Each step in the synthesis should be monitored using analytical techniques such as:
- Thin-Layer Chromatography (TLC): To confirm reaction progress.
- NMR Spectroscopy: To verify structural integrity at each stage.
- Mass Spectrometry: To confirm molecular weight and purity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds related to methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]aminoacetic acid demonstrate promising antimicrobial activity. A study highlighted the synthesis of novel antimicrobial agents derived from benzoxazole derivatives, which showed efficacy against resistant bacterial strains . The sulfonamide group in this compound is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Neurological Applications
The compound has been investigated for its potential role as an allosteric modulator of metabotropic glutamate receptors. These receptors are crucial in the treatment of neurological disorders such as Parkinson's disease and autism . By modulating these receptors, the compound may help enhance therapeutic outcomes in patients suffering from these conditions.
Agricultural Science
Herbicide Development
Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]aminoacetic acid has been explored for its herbicidal properties. Its chemical structure allows it to interfere with specific biochemical pathways in plants, potentially leading to the development of new herbicides that are effective against resistant weed species. This application is particularly relevant given the increasing challenge of herbicide resistance in agricultural settings.
Material Science
Polymer Additives
In material science, the compound can act as an additive in polymer formulations. Its unique chemical properties enable it to enhance the thermal stability and mechanical strength of polymers. Research has shown that incorporating benzoxazole derivatives into polymer matrices can improve their performance characteristics significantly .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | PMC4468636 | Demonstrated antimicrobial activity against resistant strains. |
| Neurological Applications | Marino et al., 2003; Becker et al., 2014 | Potential modulation of glutamate receptors for treating neurological disorders. |
| Agricultural Science | Research on Herbicides | Effective against resistant weed species; potential for new herbicide development. |
| Material Science | ACS Publications | Improved thermal stability and mechanical properties in polymer formulations. |
Mechanism of Action
The mechanism of action of {Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. The benzoxazole ring and sulfonyl group are key to its binding affinity and specificity. The compound may inhibit or activate enzymes by binding to their active sites, or it may interact with receptors to modulate their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzoxazolone vs. Benzodioxin Derivatives
- Benzoxazolone Core: The compound features a fused oxazole-oxygenated ring system.
- Benzodioxin Derivatives: Analogs like [(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid (CAS 425659-61-6) replace the benzoxazolone with a benzodioxin ring (two oxygen atoms). This modification increases electron density and environmental persistence due to the dioxin structure’s stability .
Key Differences :
Substituent Variations
Acetic Acid vs. Ester/Amide Derivatives
- Acetic Acid Moiety : The compound’s terminal carboxylic acid group promotes hydrophilicity and ionic interactions, improving solubility in aqueous environments .
- Amide Derivatives : N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2-phenylacetamide (MolWeight 282.3) replaces acetic acid with a phenylacetamide group, favoring lipophilicity and altering target-binding profiles .
Research Implications
The compound’s acetic acid group and benzoxazolone core position it as a candidate for further pharmacological studies, particularly in enzyme inhibition (e.g., sEH) . Comparisons with benzodioxin derivatives highlight trade-offs between reactivity and environmental impact, while piperidine-linked analogs suggest strategies to modulate pharmacokinetics .
Biological Activity
Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid, with CAS number 1099099-72-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C10H12N2O4S
- Molecular Weight : 244.27 g/mol
- Structure : The compound features a benzoxazole core with a sulfonyl group and an amino-acetic acid moiety.
Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid exhibits various biological activities primarily through its interaction with specific proteins and pathways:
- Tyrosine Protein Phosphatase Inhibition : The compound acts as an inhibitor of tyrosine-protein phosphatases (PTPN1), which are crucial in regulating cellular signaling pathways. This inhibition can affect processes such as cell growth and differentiation .
- Cell Signaling Pathways : It may modulate the hepatocyte growth factor receptor signaling pathway by dephosphorylating MET, influencing cell migration and proliferation .
- Regulation of Unfolded Protein Response : The compound has been shown to mediate the dephosphorylation of EIF2AK3/PERK, an important regulator of the endoplasmic reticulum's unfolded protein response .
Pharmacological Properties
The pharmacological profile indicates:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier effectively.
- Toxicity : Non-carcinogenic with low Ames test toxicity .
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Experiments demonstrated that methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid significantly inhibits cell proliferation in certain cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Animal Models : In vivo studies showed that administration of this compound in rodent models resulted in reduced tumor growth rates and enhanced survival rates compared to controls .
Comparative Analysis with Related Compounds
A comparison table highlights the biological activities of methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid against similar compounds:
| Compound Name | CAS Number | Activity Type | Mechanism |
|---|---|---|---|
| Methyl[(3-methyl-2-oxo)] | 1099099-72-5 | Antitumor | Tyrosine phosphatase inhibition |
| 4-(Aminomethyl)Phenyl Amino-Oxo-Acetic Acid | DB02420 | Antidiabetic | Insulin receptor modulation |
| 3-Methylbenzoxazole Derivative | 76799-25-2 | Antimicrobial | Cell wall synthesis inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid, and how do they prioritize efficiency and purity?
- Methodological Answer : Two primary approaches are documented:
- Solvent-free mechanochemical synthesis : Grinding 5-methyl-1,3-benzoxazole derivatives with sulfonylating agents in an agate mortar under solvent-free conditions (25°C, 15–20 min), yielding intermediates for further functionalization .
- Reflux-based condensation : Refluxing substituted aryl acids with methyl-3-amino-4-hydroxybenzoate derivatives in excess acid (15 hours), followed by ice quenching to precipitate products .
- Key Considerations : Solvent-free methods reduce waste but may require optimization for scale-up, while reflux offers higher yields for thermally stable intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6) resolve sulfonyl, benzoxazole, and acetic acid moieties, with characteristic shifts observed at δ 7.1–7.7 ppm (aromatic protons) and δ 166–172 ppm (carbonyl carbons) .
- X-ray Diffraction : SHELX-based refinement (e.g., SHELXL) is widely used for resolving crystal structures, particularly for validating bond angles (e.g., C–S–O linkages) and hydrogen-bonding networks .
Q. How can researchers confirm the regioselectivity of sulfonation at the benzoxazole C6 position?
- Methodological Answer :
- Isotopic Labeling : Use deuterated intermediates to track sulfonation sites via mass spectrometry.
- Computational Modeling : Compare experimental NMR/X-ray data with DFT-calculated spectra for alternative regioisomers .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of the sulfonyl and acetic acid groups in this compound?
- Methodological Answer :
- Sulfonyl Oxidation : Hydrogen peroxide or KMnO4 oxidizes the sulfonyl group to sulfones, with reaction progress monitored via IR (S=O stretch at ~1350 cm⁻¹) .
- Acetic Acid Substitution : Nucleophilic acyl substitution with alcohols/amines (e.g., ethanol/HCl) forms esters/amides, requiring pH control to avoid decarboxylation .
Q. How can computational methods resolve discrepancies between crystallographic data and spectroscopic observations?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometries using B3LYP/6-31G* basis sets to predict NMR shifts and compare with experimental data .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO interactions) to explain shifts in solution-state NMR vs. solid-state X-ray structures .
Q. What strategies optimize synthesis yields while minimizing byproducts like desulfonated intermediates?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 45–50°C) reduce decomposition of sulfonyl intermediates .
- Purification Protocols : Use gradient column chromatography (hexane/EtOH) or recrystallization (ice-water) to isolate high-purity products .
Q. How does the compound’s stability vary under acidic or basic conditions, and how can this inform storage protocols?
- Methodological Answer :
- pH Stability Assays : Monitor degradation via HPLC at pH 2–12. The benzoxazole ring is prone to hydrolysis under strong acids (pH < 3), requiring neutral buffer storage .
Q. What pharmacophore features make this compound suitable for enzyme inhibition studies?
- Methodological Answer :
- Pharmacophore Modeling : Map sulfonyl (hydrogen bond acceptor) and acetic acid (anionic group) moieties to predict interactions with active sites (e.g., serine hydrolases) .
- Docking Studies : Use AutoDock Vina to simulate binding poses against target enzymes, validated by IC50 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
